N'-ethylacetohydrazide
Overview
Description
N’-Ethylacetohydrazide is an organic compound with the molecular formula C4H10N2O. It is a derivative of hydrazine, characterized by the presence of an ethyl group attached to the nitrogen atom of the acetohydrazide moiety. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-Ethylacetohydrazide can be synthesized through several methods. One common approach involves the reaction of ethylhydrazine with acetic anhydride. The reaction typically occurs under mild conditions, with the mixture being heated to around 50-60°C for several hours. The product is then purified through recrystallization.
Another method involves the reaction of ethylhydrazine with acetyl chloride in the presence of a base such as pyridine. This reaction also proceeds under mild conditions and yields N’-ethylacetohydrazide as the primary product.
Industrial Production Methods
In an industrial setting, the production of N’-ethylacetohydrazide may involve the continuous flow synthesis method. This method allows for the efficient and scalable production of the compound. The reactants are continuously fed into a reactor, where they undergo the desired chemical transformation. The product is then continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions
N’-Ethylacetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acyl azides or other oxidized derivatives.
Reduction: The compound can be reduced to form ethylhydrazine and acetic acid.
Substitution: N’-Ethylacetohydrazide can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with N’-ethylacetohydrazide under mild conditions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Acyl azides and other oxidized derivatives.
Reduction: Ethylhydrazine and acetic acid.
Substitution: Various substituted hydrazides, depending on the nucleophile used.
Scientific Research Applications
N’-Ethylacetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: N’-Ethylacetohydrazide derivatives have been investigated for their potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-ethylacetohydrazide involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, reacting with electrophilic centers in enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N’-Ethylacetohydrazide can be compared with other similar compounds, such as:
Acetohydrazide: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain contexts.
N’-Methylacetohydrazide: Contains a methyl group instead of an ethyl group, which can affect its reactivity and solubility.
N’-Propylacetohydrazide: Contains a propyl group, making it more hydrophobic and potentially more reactive in certain reactions.
The uniqueness of N’-ethylacetohydrazide lies in its balance of hydrophobicity and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N'-ethylacetohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-3-5-6-4(2)7/h5H,3H2,1-2H3,(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWVQFSAXYWENY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNNC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173974 | |
Record name | Acetic acid, 2-ethylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20147-25-5 | |
Record name | Acetic acid, 2-ethylhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020147255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-ethylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-2-acetylhydrazide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V6WPL3PQY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.